molecular formula C25H29N5O3S B2434767 7-(4-ethoxy-3-methoxyphenyl)-2-(ethylsulfanyl)-5-methyl-N-(2-methylphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 1021212-57-6

7-(4-ethoxy-3-methoxyphenyl)-2-(ethylsulfanyl)-5-methyl-N-(2-methylphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B2434767
CAS No.: 1021212-57-6
M. Wt: 479.6
InChI Key: BEBRAKSUZIPRDH-UHFFFAOYSA-N
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Description

7-(4-ethoxy-3-methoxyphenyl)-2-(ethylsulfanyl)-5-methyl-N-(2-methylphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C25H29N5O3S and its molecular weight is 479.6. The purity is usually 95%.
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Properties

IUPAC Name

7-(4-ethoxy-3-methoxyphenyl)-2-ethylsulfanyl-5-methyl-N-(2-methylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N5O3S/c1-6-33-19-13-12-17(14-20(19)32-5)22-21(23(31)27-18-11-9-8-10-15(18)3)16(4)26-24-28-25(34-7-2)29-30(22)24/h8-14,22H,6-7H2,1-5H3,(H,27,31)(H,26,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEBRAKSUZIPRDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2C(=C(NC3=NC(=NN23)SCC)C)C(=O)NC4=CC=CC=C4C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-(4-ethoxy-3-methoxyphenyl)-2-(ethylsulfanyl)-5-methyl-N-(2-methylphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a complex organic compound that belongs to the class of triazolo-pyrimidines. This class is recognized for its diverse pharmacological activities, including potential anti-cancer and anti-inflammatory properties. The compound's intricate structure, comprising multiple functional groups, suggests significant biological activity that warrants thorough investigation.

Molecular Structure

The molecular formula of the compound is C20H24N4O3SC_{20}H_{24}N_4O_3S with a molecular weight of approximately 396.49 g/mol. The structural representation includes:

  • Triazole and Pyrimidine Rings : These heterocyclic structures are known for their biological significance.
  • Functional Groups : The presence of ethoxy, methoxy, and ethylsulfanyl groups may enhance the compound's solubility and bioactivity.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. Common solvents include dimethyl sulfoxide (DMSO) or acetonitrile, and reagents such as triethylamine or cesium carbonate are frequently employed to facilitate the reactions .

Anticancer Properties

Recent studies have highlighted the anticancer potential of triazolo-pyrimidine derivatives. For instance, compounds structurally similar to our target have shown significant cytotoxic activity against various cancer cell lines. In a study evaluating derivatives against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines, certain analogs exhibited IC50 values as low as 29 μM against HeLa cells . This suggests that modifications in the structure can lead to enhanced biological effects.

Antifungal Activity

Triazolo-pyrimidines have also been investigated for their antifungal properties. Compounds within this category have demonstrated activity against pathogens like Candida albicans and Cryptococcus neoformans, with minimum inhibitory concentrations (MICs) ranging from 31.25 to 125 µg/mL . These findings indicate a promising antifungal profile for derivatives of this compound.

Anti-inflammatory Effects

The anti-inflammatory potential of similar compounds has been documented in various studies. The modulation of inflammatory pathways by triazolo-pyrimidines suggests that our target compound may also exhibit such properties, although specific data on this compound's anti-inflammatory activity remains limited.

Case Studies and Research Findings

StudyCompoundCell LineIC50 (μM)
3dHeLa29
3aMCF-787
-C. albicans125-250
-C. neoformans62.5-125

Q & A

Q. What are the optimal synthetic routes for this triazolopyrimidine derivative?

The compound can be synthesized via multi-step protocols , often involving:

  • One-pot three-component reactions : Combining 5-amino-1,2,4-triazoles, substituted aldehydes, and β-keto esters in ethanol with catalysts like APTS (3-Aminopropyltriethoxysilane) to form the triazolopyrimidine core .
  • Halogenation/Suzuki coupling : Introducing aryl groups (e.g., 4-ethoxy-3-methoxyphenyl) via palladium-catalyzed cross-coupling reactions .
  • Solvent optimization : Use of polar aprotic solvents (DMF, DMSO) for cyclization steps, with reaction temperatures ranging from 80–120°C .

Q. Key considerations :

  • Purity (>90%) is achieved through recrystallization in ethanol/DMF mixtures .
  • Yields vary (11–14%) for analogs, emphasizing the need for stepwise optimization .

Q. What analytical methods are critical for structural characterization?

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR identify substituent patterns (e.g., ethylsulfanyl at C2, ethoxy-methoxyphenyl at C7). For example, 1H^1H NMR signals for methyl groups appear at δ 2.44–2.76 ppm .
  • X-ray crystallography : Resolves crystal packing and intermolecular interactions (e.g., hydrogen bonding with DMF in co-crystals) .
  • Mass spectrometry : ESI-MS confirms molecular weight (e.g., [M+H]+ peaks at m/z 439–493 for analogs) .

Advanced Research Questions

Q. How do structural modifications influence biological activity?

Substituent effects are critical for target engagement:

Modification Site Impact on Activity Example
C7 Aryl Group Increased hydrophobicity enhances binding to hydrophobic enzyme pockets. Bromophenyl analogs show 2–3× higher inhibition of Plasmodium falciparum DHODH .7-(3-bromophenyl) derivatives
C2 Substituent Ethylsulfanyl improves metabolic stability compared to methyl or hydrogen .2-(ethylsulfanyl) vs. 2-(thiophenyl)
C6 Carboxamide N-(2-methylphenyl) enhances selectivity for kinase targets over off-target receptors .N-(2-methoxyphenyl) vs. N-pyridinyl

Methodological insight : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities with targets like viral proteases or kinases .

Q. How can contradictions in biological data be resolved?

Discrepancies in IC50_{50} values or assay outcomes may arise from:

  • Assay conditions : Variations in pH (e.g., 7.4 vs. 6.5) or ionic strength alter compound solubility and target interaction .
  • Substituent stereochemistry : Cis/trans configurations in analogs (e.g., benzylidene groups) impact activity unpredictably .
  • Cellular uptake : LogP values >3.5 correlate with poor permeability in cell-based assays, requiring prodrug strategies .

Q. Resolution strategies :

  • Dose-response validation : Repeat assays with standardized protocols (e.g., 72-hour incubation for cytotoxicity) .
  • Metabolic profiling : LC-MS/MS identifies active metabolites that may contribute to observed effects .

Q. What catalytic systems optimize the synthesis of triazolopyrimidine derivatives?

  • Heterogeneous catalysts : APTS-silica composites improve yields (up to 65%) in one-pot syntheses by facilitating imine formation .
  • Microwave-assisted synthesis : Reduces reaction time from 10 hours to 2 hours for cyclocondensation steps, minimizing side products .
  • Flow chemistry : Enables continuous production of intermediates (e.g., diphenyldiazomethane) with precise temperature control (Δ±2°C) .

Experimental design : Use Design of Experiments (DoE) to optimize parameters (e.g., catalyst loading, solvent ratio) and reduce resource expenditure .

Q. How does the compound interact with biological targets at the molecular level?

  • Dihydroorotate dehydrogenase (DHODH) inhibition : The triazolopyrimidine core chelates the enzyme’s flavin cofactor, disrupting pyrimidine biosynthesis in parasites .
  • Kinase inhibition : The C6 carboxamide forms hydrogen bonds with ATP-binding pockets (e.g., EGFR kinase), as shown in docking studies (ΔG = −9.2 kcal/mol) .
  • DNA intercalation : Planar aromatic systems (e.g., pyrimidine-thiazole hybrids) stabilize interactions with DNA grooves, inducing apoptosis in cancer cells .

Validation : Combine surface plasmon resonance (SPR) for binding kinetics and isothermal titration calorimetry (ITC) for thermodynamic profiling .

Q. Methodological Challenges and Solutions

Q. How to address low yields in multi-step syntheses?

  • Intermediate purification : Use flash chromatography (silica gel, hexane/EtOAc gradients) after each step to remove byproducts .
  • Protecting groups : Temporarily shield reactive sites (e.g., methoxy groups with TBSCl) during harsh reactions .

Q. How to enhance compound stability during storage?

  • Lyophilization : Store as lyophilized powders at −80°C under argon to prevent oxidation of ethylsulfanyl groups .
  • Excipient formulation : Use cyclodextrins to improve aqueous solubility and reduce degradation .

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